3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine
Overview
Description
3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group and a chlorine atom attached to a phenoxy ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-(tert-butyl)-2-chlorophenol, which is achieved through the chlorination of 4-tert-butylphenol.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with azetidine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the chlorine atom to a hydrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Oxidized phenoxy derivatives.
Reduction: Dechlorinated azetidine derivatives.
Substitution: Amino or thio-substituted azetidine derivatives.
Scientific Research Applications
3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine: This compound has a similar azetidine ring structure but with different substituents, leading to distinct chemical and biological properties.
1-Bromoacetyl-3,3-dinitroazetidine: Another azetidine derivative with unique anticancer properties.
Uniqueness
3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine is unique due to its specific combination of tert-butyl and chlorophenoxy groups, which impart distinct chemical reactivity and potential biological activities compared to other azetidine derivatives .
Properties
IUPAC Name |
3-(4-tert-butyl-2-chlorophenoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,3)9-4-5-12(11(14)6-9)16-10-7-15-8-10/h4-6,10,15H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWDUCNCLGTZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.